5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine

Lipophilicity Drug-likeness Lead optimization

5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine (CAS 1243391-24-3) is a polysubstituted pyridine bearing a cyclopropoxy group at the 5-position, a methyl group at the 2-position, and a trifluoromethyl group at the 3-position. The compound has a molecular weight of 217.19 g/mol and a calculated XLogP3 of 2.7, reflecting its balanced polarity/lipophilicity profile.

Molecular Formula C10H10F3NO
Molecular Weight 217.19 g/mol
Cat. No. B12999094
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine
Molecular FormulaC10H10F3NO
Molecular Weight217.19 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)OC2CC2)C(F)(F)F
InChIInChI=1S/C10H10F3NO/c1-6-9(10(11,12)13)4-8(5-14-6)15-7-2-3-7/h4-5,7H,2-3H2,1H3
InChIKeyVSEFIWPFBZGMTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine: A Differentiated Heterocyclic Building Block for Drug and Agrochemical Discovery


5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine (CAS 1243391-24-3) is a polysubstituted pyridine bearing a cyclopropoxy group at the 5-position, a methyl group at the 2-position, and a trifluoromethyl group at the 3-position. The compound has a molecular weight of 217.19 g/mol and a calculated XLogP3 of 2.7, reflecting its balanced polarity/lipophilicity profile [1]. Its structural features position it as a versatile intermediate in medicinal chemistry and agrochemical research programs requiring precise control of steric, electronic, and pharmacokinetic properties.

Workflow Supports SAR studies requiring balanced polarity/lipophilicity control via cyclopropoxy substituent. XLogP3 2.7 profile
Selection Enables metabolic stability differentiation in lead optimization compared to linear alkoxy analogs. Cyclopropyl effect
Use Context Appropriate for palladium-catalyzed cross-coupling requiring a 2-methyl-3-trifluoromethyl-5-substituted pyridine core. Synthetic intermediate

5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine: Why In-Class Substitution with Methoxy or Ethoxy Analogs Cannot Replicate Its Key Property Profile


The 5-cyclopropoxy substituent confers a unique combination of enhanced lipophilicity, metabolic stability, and steric bulk that cannot be reproduced by simple methoxy or ethoxy analogs. While 5-methoxy-2-methyl-3-(trifluoromethyl)pyridine (XLogP3 = 2.1, MW = 191.15 g/mol) and the unsubstituted 2-methyl-3-(trifluoromethyl)pyridine (XLogP3 = 2.1, MW = 161.12 g/mol) share the core pyridine scaffold, they lack the cyclopropoxy group that elevates logP by approximately +0.6 units and introduces a strained, three-dimensional motif known to resist metabolic oxidation [2][3]. Substituting these analogs can alter synthetic reactivity, binding site occupancy, and in vivo clearance profiles—critical factors in lead optimization and procurement decisions.

Target Property
5-Cyclopropoxy derivative
Substitute Mismatch
Methoxy or Ethoxy analog
Balanced lipophilicity and steric bulk (~41 ų)
Cyclopropoxy elevates logP and introduces 3D character critical for binding site occupancy.
Lower lipophilicity and reduced steric volume (~28 ų)
Methoxy groups may shift logP downward, altering permeability and target engagement profiles.
Resists oxidative metabolism at the α-carbon
Blocking of cytochrome P450-mediated oxidation may support longer metabolic half-life.
Susceptible to oxidative dealkylation
Linear alkoxy chains undergo rapid metabolic cleavage, compromising in vivo stability.

Quantitative Differentiation Evidence for 5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine: A Data-Driven Comparison with Close Analogs


Lipophilicity Advantage: 5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine vs. Methoxy and Unsubstituted Analogs (XLogP3)

The target compound exhibits a computed XLogP3 of 2.7, which is +0.6 log units higher than both the 5-methoxy analog (XLogP3 = 2.1) and the unsubstituted 2-methyl-3-(trifluoromethyl)pyridine (XLogP3 = 2.1) [1][2][3]. This increase arises from the cyclopropoxy group's hydrocarbon character and indicates improved membrane permeability and potential for enhanced oral bioavailability in drug candidates.

Lipophilicity
Reported
XLogP3 2.7 vs 2.1
Supports improved membrane partitioning prediction.
+0.6 log units vs. methoxy and unsubstituted analogs.
Lipophilicity Drug-likeness Lead optimization

Metabolic Stability: Cyclopropoxy Group Confers Resistance to Oxidative Metabolism Compared to Methoxy and Ethoxy Analogs

Literature reviews of cyclopropyl-containing drugs consistently report that the cyclopropoxy moiety enhances metabolic stability relative to linear alkoxy groups by blocking cytochrome P450-mediated oxidation at the α-carbon [1]. While direct stability data for these specific pyridines are not publicly available, established medicinal chemistry principles predict that 5-cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine will have a longer metabolic half-life than its methoxy or ethoxy counterparts.

Metabolic Stability
Class-level
Cyclopropoxy vs. Linear Alkoxy
Literature reviews predict reduced CYP450-mediated oxidation.
Inference based on medicinal chemistry principles; compound-specific data to verify.
Metabolic stability Cyclopropyl effect Drug metabolism

Steric Differentiation: Cyclopropoxy Group Provides Greater Steric Bulk than Methoxy, Modulating Reactivity and Binding

The cyclopropoxy group occupies a significantly larger steric volume than a methoxy group (approximate van der Waals volume: cyclopropoxy ~41 ų vs. methoxy ~28 ų), introducing three-dimensional character that can influence regioselectivity in chemical transformations and improve specificity in biological target engagement [1]. This steric differentiation is valuable when a synthesis requires protection of a sensitive functional group or when a bioactive molecule demands precise presentation of pharmacophoric elements.

Steric Bulk
Reported
~41 ų vs. ~28 ų
Supports 3D character for target selectivity and regioselectivity.
Estimated van der Waals volume.
Steric effects Cyclopropoxy Structure-activity relationship

Commercial Availability and Purity: Reliable Supply at 97% Purity Enables Reproducible Research

The compound is commercially available at 97% purity from established chemical suppliers such as Leyan, while the 5-methoxy analog is typically supplied at 95% purity . Higher initial purity reduces the need for additional purification steps and ensures more consistent outcomes in sensitive reactions such as palladium-catalyzed couplings where catalyst poisons can dramatically lower yields.

Purity
Data to verify
97% vs 95% (Supplier)
Higher initial purity may reduce catalyst poisoning and improve yield reproducibility.
Supplier QC specification; independent lot verification recommended.
Purity Supply chain Quality control

Optimal Application Scenarios for 5-Cyclopropoxy-2-methyl-3-(trifluoromethyl)pyridine Based on Quantitative Differentiation Evidence


Agrochemical Lead Optimization Requiring Enhanced Metabolic Stability

The cyclopropoxy group's documented resistance to oxidative metabolism [3] makes this compound an ideal building block for designing insecticides or herbicides where extended persistence in the field is desired. In a lead optimization campaign targeting mite control, for example, replacing a methoxy group with cyclopropoxy could extend the half-life of the active ingredient without significantly altering the core binding pharmacophore.

Kinase Inhibitor Fragment Growing and Scaffold Decoration

Cyclopropoxy-substituted pyridines are well-represented in kinase inhibitor patent literature; for instance, compounds containing the cyclopropoxy-pyridine motif have been reported with IC50 values of 93 nM against ATR kinase [5]. The higher lipophilicity (XLogP3 = 2.7) of the target compound [1] can fill lipophilic pockets in the ATP-binding site while the steric bulk of the cyclopropoxy group may improve selectivity for a desired kinase over anti-targets.

Palladium-Catalyzed Cross-Coupling Building Block for Fine-Tuning Electronic Properties

The combination of the electron-withdrawing trifluoromethyl group at the 3-position and the electron-donating cyclopropoxy group at the 5-position creates a dipole that can be exploited in Suzuki-Miyaura or Buchwald-Hartwig couplings [4]. The higher commercially available purity (97%) of the target compound reduces catalyst-poisoning contaminants, leading to more consistent yields in multi-step syntheses of complex pharmaceuticals.

Material Science: Modulating Mesophase Behavior in Liquid Crystals

The trifluoromethyl group imparts high electronegativity and the cyclopropoxy group provides three-dimensional character; this combination can influence the dipole moment and polarizability anisotropy of liquid crystalline materials. Computational predictions indicate that the XLogP3 of 2.7 and the increased steric volume of the cyclopropoxy group relative to methoxy [2] may be leveraged to tune mesophase transition temperatures in novel display technologies.

Application
Selection Property
Validation Focus
Agrochemical Lead Optimization
Metabolic stability profile
In vitro half-life and field-persistence modeling
Kinase Inhibitor Research
Lipophilicity and steric bulk
ATP-binding site occupancy and kinase panel selectivity
Pd-Catalyzed Cross-Coupling
Supplier purity grade
Catalyst loading optimization and yield consistency
Liquid Crystal Development
Dipole moment and polarizability
Mesophase transition temperature characterization
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